2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE
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Description
2-[(4-FLUOROPHENYL)SULFANYL]-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}ACETAMIDE is a useful research compound. Its molecular formula is C14H13FN2O2S2 and its molecular weight is 324.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antineoplastic agents .
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that thiazole derivatives can interact with various biological targets to exert their effects . For example, some thiazole derivatives have been found to inhibit bacterial cell division by interacting with the FtsZ protein .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c15-9-1-3-10(4-2-9)20-8-13(18)17-14-16-11-5-6-19-7-12(11)21-14/h1-4H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCFGPARDJPMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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